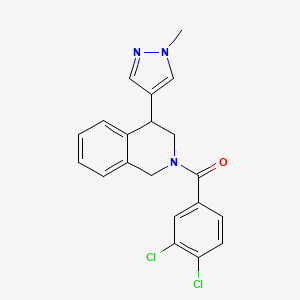![molecular formula C9H11N3O3S B6424995 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid CAS No. 1112278-46-2](/img/structure/B6424995.png)
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CPCA) is an organic compound belonging to the thiazole family of compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. CPCA has been studied extensively for its potential to act as an inhibitor of enzymes involved in the biosynthesis of proteins and nucleotides. It has also been used as a synthetic intermediate in the production of drugs and other compounds.
作用機序
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has been found to act as an inhibitor of enzymes involved in protein and nucleotide biosynthesis. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. It also affects the activity of certain enzymes, such as glutathione S-transferase, by binding to their active sites and inhibiting their activity.
Biochemical and Physiological Effects
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to affect the activity of certain enzymes, such as glutathione S-transferase. It has also been found to have anti-inflammatory and anti-tumor effects in animal studies.
実験室実験の利点と制限
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, it is important to note that 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid is a relatively unstable compound, and it can be difficult to store and handle. Furthermore, it is important to take precautions when working with 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid, as it can be toxic if inhaled or ingested.
将来の方向性
There are a number of potential future directions for research involving 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid. It could be used to further explore its potential as an inhibitor of enzymes involved in protein and nucleotide biosynthesis. It could also be used to further investigate its potential to inhibit the growth of certain bacteria and fungi, and to further study its effects on the activity of certain enzymes. Additionally, it could be used to explore its potential as an anti-inflammatory and anti-tumor agent. Finally, research could be conducted to further optimize the synthesis of 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid, as well as its storage and handling.
合成法
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid can be synthesized by a variety of methods. The most common method is the reaction of cyclopropylmethylcarbamate with a thiazole carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of the desired 4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid and the byproduct, cyclopropylmethylcarbamate. This reaction can be further optimized by the addition of a catalyst, such as palladium chloride, and by controlling the reaction temperature and pH.
科学的研究の応用
4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has been studied extensively in scientific research. It has been used as an inhibitor of enzymes involved in protein and nucleotide biosynthesis, as well as in the production of drugs and other compounds. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its ability to affect the activity of certain enzymes, such as glutathione S-transferase.
特性
IUPAC Name |
4-amino-3-(cyclopropylmethylcarbamoyl)-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-5-6(12-16-7(5)9(14)15)8(13)11-3-4-1-2-4/h4H,1-3,10H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDUHUNQADKZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NSC(=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B6424912.png)
![2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6424922.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B6424925.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6424933.png)
![3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6424936.png)
![3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6424937.png)
![1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B6424948.png)
![4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6424955.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6424960.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide](/img/structure/B6424964.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6424973.png)

![4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B6424994.png)